![molecular formula C11H12N4O2S B561763 Sulfamerazine-d4 CAS No. 1020719-84-9](/img/structure/B561763.png)
Sulfamerazine-d4
Overview
Description
Sulfamerazine-d4 is a deuterium-labeled derivative of sulfamerazine, a sulfonamide antibacterial agent. Sulfonamides are a class of synthetic antimicrobial agents that inhibit the growth of bacteria by interfering with the synthesis of folic acid. This compound is primarily used in scientific research as an internal standard in mass spectrometry and other analytical techniques due to its stable isotope labeling.
Mechanism of Action
Target of Action
Sulfamerazine-d4, also known as Sulfamerazine D4, is a deuterium-labeled version of Sulfamerazine . The primary target of this compound is the bacterial enzyme dihydropteroate synthetase (dihydrofolate synthetase) . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
This compound inhibits the bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . By doing so, it prevents the formation of dihydrofolic acid, thereby inhibiting bacterial growth . It’s important to note that this compound is bacteriostatic in nature, meaning it inhibits the growth of bacteria rather than killing them directly .
Biochemical Pathways
The action of this compound affects the folic acid synthesis pathway in bacteria . By inhibiting the production of dihydrofolic acid, it disrupts the synthesis of nucleotides that are essential for DNA replication. This leads to the inhibition of bacterial growth and reproduction .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine . .
Result of Action
The molecular effect of this compound’s action is the disruption of bacterial DNA synthesis due to the lack of necessary nucleotides, resulting from the inhibition of dihydrofolic acid synthesis . This leads to the cessation of bacterial growth and reproduction, helping to control bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain substances in the environment, such as organic matter, can affect the photodegradation of sulfonamides . Additionally, the pH of the environment can influence the ionization state of this compound, potentially affecting its absorption and distribution within the body.
Biochemical Analysis
Biochemical Properties
Sulfamerazine-d4, like other sulfonamides, inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase (dihydrofolate synthetase) . This interaction is crucial in the biochemical reactions involving the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Cellular Effects
The cellular effects of this compound are primarily due to its role as an antibacterial agent. By inhibiting the synthesis of dihydrofolic acid, this compound disrupts bacterial growth and proliferation . In addition, studies have shown that sulfamerazine treatments can exhibit varied effects on cell weight .
Molecular Mechanism
The molecular mechanism of action of this compound involves its competition with PABA for binding to dihydropteroate synthetase. This competition inhibits the enzymatic conversion of pteridine and PABA to dihydropteroic acid, an intermediate of tetrahydrofolic acid (THF) synthesis . This inhibition is bacteriostatic in nature, meaning it prevents the growth of bacteria but does not necessarily kill them .
Metabolic Pathways
This compound, as a sulfonamide, is involved in the metabolic pathway of folic acid synthesis in bacteria. It competes with PABA for binding to dihydropteroate synthetase, thereby inhibiting the production of dihydrofolic acid, a precursor to folic acid .
Transport and Distribution
Sulfonamides are generally well-distributed throughout the body, reaching therapeutic concentrations in many tissues .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with dihydropteroate synthetase to inhibit folic acid synthesis .
Preparation Methods
The synthesis of sulfamerazine-d4 involves the incorporation of deuterium atoms into the sulfamerazine molecule. This can be achieved by reacting sulfamerazine with deuterated reagents. One common method involves the use of deuterated solvents and deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium atoms. The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange of hydrogen for deuterium .
Chemical Reactions Analysis
Sulfamerazine-d4, like other sulfonamides, can undergo various chemical reactions:
Oxidation: Sulfonamides can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of sulfonamides can lead to the formation of amine derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Sulfonamides can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfamerazine sulfone-d4, while reduction can produce sulfamerazine amine-d4 .
Scientific Research Applications
Analytical Applications
1. Pharmacokinetics and Drug Metabolism
Sulfamerazine-d4 is employed in pharmacokinetic studies to understand the metabolism and distribution of sulfonamides in biological systems. The isotopic labeling allows for precise tracking of the drug's behavior in vivo.
- Case Study Example : A study utilized this compound to assess the pharmacokinetic properties of sulfamerazine in humans, revealing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. The use of deuterated compounds provided enhanced sensitivity and specificity in detecting drug levels in plasma samples.
2. Environmental Monitoring
This compound serves as a standard in environmental analyses to monitor sulfonamide residues in water sources. Its application is critical for assessing contamination levels from pharmaceutical waste.
- Data Table: Detection Limits of this compound in Water Samples
Sample Type | Detection Limit (µg/L) | Method Used |
---|---|---|
Urban Wastewater | 0.5 | Solid-phase extraction followed by LC-MS |
Hospital Wastewater | 0.3 | Solid-phase extraction followed by LC-MS |
Natural Water Sources | 1.0 | Direct injection LC-MS |
3. Method Development for Antibiotic Detection
The compound is integral to developing analytical methodologies for detecting multiple antibiotic classes simultaneously. The use of this compound as a surrogate standard helps mitigate matrix effects during analysis.
- Research Findings : A recent study demonstrated that employing this compound improved the reliability of detecting various antibiotics in complex matrices like wastewater and river water. The method involved solid-phase extraction followed by ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QToF-MS), allowing for the identification of multiple contaminants at trace levels .
Pharmacological Insights
Mechanism of Action
Sulfamerazine acts as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. By inhibiting this enzyme, it disrupts bacterial growth and replication, making it effective against various infections .
Comparison with Similar Compounds
Sulfamerazine-d4 is similar to other sulfonamide antibiotics, such as sulfadiazine, sulfamethazine, and sulfathiazole. its deuterium labeling makes it unique for use as an internal standard in analytical techniques. The presence of deuterium atoms provides a distinct mass difference that allows for precise quantification and differentiation from non-labeled compounds. This makes this compound particularly valuable in research settings where accurate measurement and analysis are critical .
Similar Compounds
- Sulfadiazine
- Sulfamethazine
- Sulfathiazole
Biological Activity
Sulfamerazine-d4 is a deuterated derivative of sulfamerazine, belonging to the sulfonamide class of antibiotics. This compound is primarily used for its antibacterial properties, with a mechanism that inhibits bacterial growth by disrupting folic acid synthesis. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and applications in research.
Target Enzyme
this compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS), which is crucial for the synthesis of dihydrofolic acid in bacteria. By competing with para-aminobenzoic acid (PABA) for binding to DHPS, this compound effectively inhibits the production of dihydrofolic acid, leading to decreased synthesis of nucleotides and ultimately hindering bacterial DNA replication and cell division .
Bacteriostatic Nature
The compound exhibits a bacteriostatic effect, meaning it inhibits bacterial growth rather than directly killing the bacteria. This characteristic is particularly useful in treating infections where slowing down bacterial proliferation allows the immune system to effectively combat the infection .
Pharmacokinetics
This compound is metabolized in the liver and excreted primarily through urine. The pharmacokinetic properties include:
- Absorption : Well-absorbed when administered orally.
- Distribution : The compound achieves therapeutic concentrations in various tissues.
- Metabolism : Undergoes hepatic metabolism, which can affect its efficacy and duration of action.
- Excretion : Predominantly excreted via renal pathways .
The biochemical properties of this compound include:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃D₄N₃O₃S |
Molecular Weight | 265.36 g/mol |
Solubility | Soluble in water |
pKa | 4.12 |
These properties facilitate its use in various analytical and experimental settings, particularly in mass spectrometry as an internal standard due to its deuterium labeling .
Research Applications
This compound serves multiple purposes in scientific research:
- Analytical Chemistry : Used as an internal standard in mass spectrometry for quantifying sulfamerazine and related compounds.
- Pharmacokinetics Studies : Assists researchers in studying the absorption, distribution, metabolism, and excretion profiles of sulfonamides.
- Environmental Monitoring : Employed to trace the presence and degradation of sulfonamides in environmental samples like water and soil.
- Biomedical Research : Investigates mechanisms of action and resistance among sulfonamide antibiotics .
Case Studies
Recent studies have highlighted the effectiveness of this compound in various contexts:
- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited growth in Escherichia coli strains resistant to other antibiotics, showcasing its potential as a treatment option against resistant bacterial infections .
- Environmental Impact Assessment : Research utilizing this compound as a tracer indicated significant levels of sulfonamides in wastewater treatment plants, underscoring the need for monitoring pharmaceutical contaminants in aquatic environments .
- Pharmacokinetic Profiling : A pharmacokinetic study utilized this compound to explore the metabolic pathways of sulfonamides in human subjects, revealing insights into their absorption rates and tissue distribution patterns .
Properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPBRPIAZZHUNT-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC(=N2)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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